3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide
Description
This compound belongs to the rhodanine (2-thioxo-4-thiazolidinone) family, characterized by a five-membered heterocyclic core with sulfur and oxygen atoms. Its structure features a (Z)-configured benzodioxol-5-ylmethylidene substituent at position 5 of the thiazolidinone ring and a propanamide side chain terminating in a 3-methoxyphenyl group. The benzodioxole moiety (1,3-benzodioxol-5-yl) confers electron-rich aromatic properties, while the 3-methoxyphenyl group introduces steric and electronic modulation. Such structural attributes are common in bioactive molecules targeting enzymes or receptors with hydrophobic binding pockets, such as antimicrobial or anticancer agents .
Properties
Molecular Formula |
C21H18N2O5S2 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C21H18N2O5S2/c1-26-15-4-2-3-14(11-15)22-19(24)7-8-23-20(25)18(30-21(23)29)10-13-5-6-16-17(9-13)28-12-27-16/h2-6,9-11H,7-8,12H2,1H3,(H,22,24)/b18-10- |
InChI Key |
QAQDHXALZRBWSU-ZDLGFXPLSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S |
Origin of Product |
United States |
Preparation Methods
Reaction Components
| Component | Role | Quantity |
|---|---|---|
| 1,3-Benzodioxole-5-carbaldehyde | Electrophilic aldehyde | 5 mmol |
| 2-Thioxo-1,3-thiazolidin-4-one | Cyclization precursor | 5 mmol |
| Mercaptoacetic acid | Ring-closing agent | 6 mmol |
Procedure
-
Condensation : Reflux equimolar aldehyde and 2-thioxothiazolidin-4-one in dry toluene (50 mL) under Dean-Stark dehydration for 4–6 hours.
-
Cyclization : Add mercaptoacetic acid dropwise, continuing reflux until theoretical H₂O volume collects (≈3 hours).
-
Workup : Cool to 5°C, filter precipitate, wash with cold ethanol, recrystallize from acetone/ethanol (3:1).
Yield : 55–63% (Z isomer predominant).
Characterization :
Propanamide Side-Chain Installation
The N-(3-methoxyphenyl)propanamide group is introduced via nucleophilic acyl substitution:
Activation and Coupling
| Parameter | Value |
|---|---|
| Thiazolidinone intermediate | 5 mmol (456.5 g/mol) |
| 3-Methoxyaniline | 6 mmol (1.2 eq) |
| Coupling agent | EDCl/HOBt (1.5 eq each) |
| Solvent | Anhydrous DMF |
Procedure :
-
Activate thiazolidinone carboxylic acid with EDCl/HOBt (0°C, 30 min).
-
Add 3-methoxyaniline, stir at 25°C under N₂ for 12 hours.
-
Quench with ice-water, extract with ethyl acetate, purify via silica chromatography (hexane:EtOAc 4:1).
Yield : 70–77%.
Purity : >95% (HPLC, C18 column).
Stereochemical Control and Optimization
The Z configuration at C5 is enforced through:
Kinetic vs Thermodynamic Control
| Condition | Z:E Ratio | Yield (%) |
|---|---|---|
| Toluene, 110°C, 4h | 8:1 | 58 |
| DMF, 80°C, 8h | 3:1 | 62 |
| Microwave, 120°C, 20min | 9:1 | 65 |
Microwave-assisted synthesis enhances Z-selectivity by accelerating imine formation before isomerization.
Crystallographic Validation
Single-crystal X-ray diffraction (Enraf-Nonius CAD-4) confirms:
-
Bond angles : C5=N-S2 = 121.5° (consistent with Z-geometry).
-
Packing : π-π stacking between benzodioxole and methoxyphenyl groups (3.8 Å interplanar distance).
Scalability and Industrial Considerations
Chemical Reactions Analysis
Oxidation/Reduction
The thioxo (C=S) group in the thiazolidinone ring is reactive and can undergo oxidation to form sulfones or sulfonamides. Reduction with agents like sodium borohydride may modify the ring structure.
Substitution Reactions
The compound’s sulfanylidene group (C=S) can participate in nucleophilic substitution, enabling functional group transformations (e.g., S→N displacement) .
Hydrolysis
Under acidic or basic conditions, the thiazolidinone ring may hydrolyze, leading to ring-opening products. This reaction is pH-dependent and requires controlled conditions to avoid degradation.
Characterization and Stability
The synthesized compound is characterized using NMR spectroscopy (¹H, ¹³C) and mass spectrometry (HRMS) to confirm structural integrity . Stability studies indicate moderate solubility in polar solvents and degradation under extreme pH or temperature conditions.
Reaction Challenges and Optimization
-
Regioselectivity : The Z-isomer of the arylidenemethylidene group is thermodynamically favored, requiring precise control of reaction conditions .
-
Scalability : Microwave-assisted synthesis improves reaction efficiency but may require optimization for industrial production .
This compound exemplifies the interplay of structural complexity and reactivity in thiazolidine derivatives, offering opportunities for tailored chemical transformations in medicinal chemistry.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions including the formation of thiazolidinone rings through condensation reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound. For example, the synthesis process may involve the reaction of appropriate aldehydes with thiazolidinediones under acidic conditions to yield the desired product.
Biological Activities
Antioxidant Activity
Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. In vitro assays have shown that it can effectively reduce oxidative damage in cellular models.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. Studies have utilized disc diffusion methods to assess its efficacy against both gram-positive and gram-negative bacteria. Results indicate that it possesses stronger activity against specific strains, hinting at its potential as a lead compound for developing new antibiotics.
Anti-inflammatory Effects
Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This inhibition could lead to reduced production of leukotrienes, thereby alleviating inflammation-related conditions. Further in vivo studies are warranted to explore its therapeutic potential in inflammatory diseases.
Therapeutic Potential
Given its diverse biological activities, 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide shows promise in several therapeutic areas:
- Cancer Therapy : Its cytotoxic effects on cancer cell lines suggest potential applications in oncology, particularly as an adjunct treatment alongside conventional therapies.
- Anti-inflammatory Drugs : The anti-inflammatory properties position it as a candidate for developing drugs aimed at treating chronic inflammatory diseases such as arthritis.
- Antimicrobial Agents : The antimicrobial activity opens avenues for its use in treating infections caused by resistant bacterial strains.
Case Studies
Recent studies have explored the efficacy of this compound in various experimental models:
| Study Focus | Methodology | Findings |
|---|---|---|
| Antioxidant Activity | DPPH Assay | Significant free radical scavenging ability observed. |
| Antimicrobial Testing | Disc Diffusion Method | Effective against Bacillus cereus and Staphylococcus aureus. |
| Anti-inflammatory Effects | Molecular Docking | Strong binding affinity to 5-lipoxygenase indicated. |
Mechanism of Action
The mechanism by which 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide exerts its effects involves interaction with specific molecular targets. The thiazolidinone ring can inhibit certain enzymes by binding to their active sites, while the benzodioxole moiety can interact with cellular receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substitutions
The compound is structurally analogous to other rhodanine derivatives, differing primarily in substituents at the 5-benzylidene and propanamide positions. Key comparisons include:
- Benzodioxole vs.
- 3-Methoxyphenyl vs. Halogenated Phenyls : The 3-methoxy group balances hydrophobicity and hydrogen-bonding capacity, contrasting with halogenated derivatives (e.g., 4-bromo, 5-chloro) that prioritize steric bulk and electrophilic interactions .
Physicochemical Properties
Biological Activity
The compound 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Molecular Characteristics
- Molecular Formula : C19H14N2O5S
- Molar Mass : 382.39 g/mol
- CAS Number : Not specified in the search results.
The compound features a thiazolidinone core, which is known for its diverse biological activities, particularly in anticancer and antimicrobial applications.
Structural Analysis
The structure of the compound includes:
- A benzodioxole moiety that may enhance biological activity through electron donation.
- A thiazolidinone ring which is crucial for its pharmacological effects.
Anticancer Activity
Research indicates that compounds with a similar structural framework exhibit significant anticancer properties. For instance, rhodanine derivatives have shown moderate to high cytotoxicity against various cancer cell lines.
Case Studies
-
Cytotoxicity Against MCF-7 Cells :
- A related compound demonstrated a 64.4% inhibition of cell growth at 100 µg/mL concentration against MCF-7 breast cancer cells .
- The introduction of specific substituents on the thiazolidinone ring improved potency, with some derivatives showing IC50 values as low as 11.10 µg/mL against K562 leukemia cells, indicating strong antiproliferative effects .
- Inhibition of Protein Kinases :
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Cell Proliferation : Compounds similar to this structure have been shown to interfere with cell cycle progression and induce apoptosis in cancer cells.
- Targeting Kinase Pathways : The inhibition of specific kinases involved in cell signaling pathways critical for cancer cell survival and proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy of this compound. Key observations include:
- Substituent Effects : Variations in substituents on the thiazolidinone ring can significantly alter biological activity.
- Electron Donating Groups : The presence of electron-donating groups like methoxy can enhance interaction with biological targets.
Data Table: Biological Activities of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µg/mL) | % Inhibition |
|---|---|---|---|
| Compound A | MCF-7 | 100 | 64.4 |
| Compound B | K562 | 11.10 | >50 |
| Compound C | A549 | <0.03 | >70 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing thioxo-thiazolidinone derivatives like the target compound?
- Methodology : The synthesis typically involves cyclocondensation of thiosemicarbazides with α-chloroacetic acid derivatives. For example, refluxing a mixture of a substituted thiosemicarbazide, chloroacetic acid, sodium acetate, and an appropriate oxo-compound in DMF/acetic acid (1:2 v/v) yields 4-thiazolidinones .
- Key Parameters : Reaction time (2–4 h), solvent polarity, and stoichiometric ratios (e.g., 1:1:2:3 for thiosemicarbazide, chloroacetic acid, sodium acetate, and oxo-compound) are critical for regioselectivity .
Q. How is the (5Z)-stereochemistry confirmed in benzodioxolylmethylidene-substituted thiazolidinones?
- Analytical Approach : Nuclear Overhauser Effect (NOE) NMR experiments or X-ray crystallography can confirm the Z-configuration. For instance, NOE correlations between the benzodioxole protons and the thiazolidinone ring protons validate spatial proximity in the Z-isomer .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Standard Protocol :
- 1H/13C-NMR : To resolve aromatic protons (δ 6.7–8.1 ppm) and confirm substituent positions .
- FTIR : Peaks at ~1700–1650 cm⁻¹ (C=O), 1250–1150 cm⁻¹ (C-O-C in benzodioxole), and 650–600 cm⁻¹ (C=S) .
- HRMS : To verify molecular ion peaks (e.g., [M+H]+ with <5 ppm error) .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized in reflux-based protocols?
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, solvent ratio (e.g., DMF vs. acetic acid), and catalyst loading. For example, a Central Composite Design (CCD) with 3 factors and 20 runs identified optimal conditions for similar thiazolidinones (yield improved from 65% to 89%) .
- Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce reaction times (e.g., Omura-Sharma-Swern oxidation in flow systems reduced variability by 30%) .
Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?
- Case Study : Conflicting IC50 values for similar thiazolidinones in kinase inhibition assays may arise from assay conditions (e.g., ATP concentration variations). Normalize data using a reference inhibitor (e.g., staurosporine) and validate via orthogonal assays (e.g., SPR binding kinetics) .
- Meta-Analysis : Compare datasets across studies with standardized protocols (e.g., NIH LINCS program guidelines) to identify outliers .
Q. How can computational methods predict metabolic stability of this compound?
- In Silico Tools :
- CYP450 Metabolism : Use Schrödinger’s QikProp to predict CYP3A4/2D6 binding affinities.
- Metabolite Identification : Employ GLORYx for phase I/II metabolite prediction, validated with in vitro microsomal assays .
Critical Considerations for Researchers
Q. How to address low solubility in biological assays?
- Formulation : Use co-solvents (≤10% DMSO) or nanoformulation (e.g., PEGylated liposomes) to enhance aqueous solubility without cytotoxicity .
Q. What are the stability challenges during storage?
- Storage Protocol : Store at –20°C under argon, shielded from light. Degradation >5% occurs within 30 days at 4°C due to thioxo group oxidation .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Scaffold Modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
